molecular formula C26H24N2O5S B274154 diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No. B274154
M. Wt: 476.5 g/mol
InChI Key: PHFSXCSUCQEIDH-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate (DBOT) is a synthetic compound that belongs to the thiazolo[3,2-a]pyridine family. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. This compound also activates the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound also inhibits the activity of MMP-9, an enzyme that is involved in the degradation of extracellular matrix proteins, which are important for cell migration and invasion. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, this compound also has some limitations. It is relatively unstable in aqueous solutions and can decompose over time, which can affect its biological activity. In addition, this compound can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in cells. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, such as inflammation and cancer. Furthermore, the development of new derivatives of this compound with improved stability and efficacy could also be a promising direction for future research.

Synthesis Methods

Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be synthesized by the reaction of 2-aminothiazole, 2-acetylpyridine, and benzaldehyde in the presence of diethyl malonate and ammonium acetate. The reaction is carried out in ethanol at reflux temperature for several hours. The resulting product is then purified by recrystallization from ethanol to obtain this compound in high yield and purity.

Scientific Research Applications

Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has been extensively studied for its biological activities in various research fields. It has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also exhibits significant antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, including drug-resistant strains. In addition, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

diethyl (2E)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C26H24N2O5S/c1-3-32-25(30)20-19(17-13-9-6-10-14-17)21(26(31)33-4-2)24-28(22(20)27)23(29)18(34-24)15-16-11-7-5-8-12-16/h5-15,19H,3-4,27H2,1-2H3/b18-15+

InChI Key

PHFSXCSUCQEIDH-OBGWFSINSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)S/C(=C/C4=CC=CC=C4)/C2=O)N

SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)SC(=CC4=CC=CC=C4)C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)SC(=CC4=CC=CC=C4)C2=O)N

Origin of Product

United States

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